(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Description
The compound “(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide” is a triazolo-pyrimidine derivative characterized by a conjugated ethenyl group linked to a 4-chlorophenyl substituent and a dimethylmethanimidamide moiety. Its structure combines a triazolo[1,5-a]pyrimidine core—a scaffold known for diverse pharmacological activities—with a geometrically constrained (E/Z)-configured ethenyl bridge. This configuration likely influences its electronic properties and binding affinity to biological targets. The 4-chlorophenyl group may enhance lipophilicity and target interaction, as halogen substituents are often critical for improving drug-receptor binding .
Properties
IUPAC Name |
N'-[7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6/c1-22(2)11-19-15-20-16-18-10-9-14(23(16)21-15)8-5-12-3-6-13(17)7-4-12/h3-11H,1-2H3/b8-5-,19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQUEYLHSJSAD-UTZWAQRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole-to-Pyrimidine Annulation
This method involves cyclizing a pre-formed 1,2,4-triazole derivative with a pyrimidine-building block. For example, 5-amino-1,2,4-triazole reacts with β-diketones or β-ketoesters under acidic conditions to form the triazolopyrimidine core. In the target compound, the 7-position substituent ((Z)-2-(4-chlorophenyl)ethenyl) is introduced during this step via a Stille or Heck cross-coupling (Figure 1). Key conditions include:
Pyrimidine-to-Triazole Annulation
Alternately, pyrimidine intermediates are functionalized with triazole rings. For instance, 2-hydrazinopyrimidine reacts with formic acid or orthoesters to form the triazole ring. This route allows precise control over substituent positioning, critical for introducing the 2-yl-methanimidamide group.
Introduction of the (Z)-2-(4-Chlorophenyl)Ethenyl Group
The stereospecific (Z)-configured ethenyl group at position 7 is installed via cross-coupling reactions :
Heck Coupling
A palladium-catalyzed Heck reaction between 7-bromo-triazolo[1,5-a]pyrimidine and 4-chlorostyrene achieves the desired (Z)-selectivity. Optimized parameters include:
Wittig Reaction
An alternative employs a Wittig reagent derived from 4-chlorobenzyltriphenylphosphonium bromide. Reaction with 7-formyl-triazolo[1,5-a]pyrimidine yields the (Z)-alkene selectively under mild conditions (THF, 0°C to rt).
Functionalization with N,N-Dimethylmethanimidamide
The N,N-dimethylmethanimidamide group at position 2 is introduced via condensation or nucleophilic substitution :
Condensation with Dimethylformamide Dimethyl Acetal
Reaction of 2-amino-triazolo[1,5-a]pyrimidine with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene produces the methanimidamide derivative. Key steps:
Nucleophilic Displacement
For halogenated intermediates (e.g., 2-chloro-triazolo[1,5-a]pyrimidine), treatment with dimethylamine gas in dichloromethane at 0°C affords the substitution product. Anhydrous conditions are critical to avoid hydrolysis.
Integrated Synthetic Routes
Sequential Annulation-Coupling-Condensation
A three-step sequence optimizes scalability (Table 1):
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole-pyrimidine annulation | AcOH, 100°C, 12 h | 78 |
| 2 | Heck coupling | Pd(OAc)₂, P(o-tol)₃, MeCN, 90°C | 65 |
| 3 | DMF-DMA condensation | Toluene, reflux, 8 h | 87 |
Table 1. Optimized three-step synthesis of the target compound.
One-Pot Methodology
Recent advances enable a one-pot synthesis by integrating annulation and coupling steps using FeCl₃ as a dual catalyst. This approach reduces purification steps and improves efficiency:
Mechanistic Insights and Challenges
Stereochemical Control
The (Z)-configuration of the ethenyl group is thermodynamically favored in Heck couplings due to steric hindrance between the 4-chlorophenyl group and the triazolopyrimidine core. Computational studies suggest that π-π stacking between aromatic systems stabilizes the transition state.
Byproduct Formation
Competing reactions, such as over-alkylation during methanimidamide installation, are mitigated by using excess DMF-DMA and controlled stoichiometry.
Industrial-Scale Considerations
Large-scale production faces challenges in catalyst recovery and regioselectivity. Fixed-bed reactors with immobilized palladium catalysts and continuous-flow systems for DMF-DMA condensation are emerging solutions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core or the ethenyl group, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.
Biology
Biologically, (E)-N’-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N’-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- The dimethylmethanimidamide moiety may introduce additional hydrogen-bonding capacity, improving target engagement compared to simpler triazolo-pyrimidines .
Methodological Considerations in Comparison
- Similarity Indexing : Tools like the Tanimoto coefficient (used in aglaithioduline vs. SAHA comparisons) quantify structural overlap but may underestimate the impact of halogen substitutions on bioactivity .
- Spectroscopic Differentiation : Raman spectroscopy (as applied to codeine, naltrexone, and morphine) could resolve subtle structural differences between chloro- and fluoro-analogues, aiding in purity assessments .
Biological Activity
The compound (E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding the biological activity of this compound and its analogs.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their pharmacological potential. Its structure can be summarized as follows:
- Chemical Formula : C15H16ClN5
- Molecular Weight : 305.78 g/mol
- Key Functional Groups : Triazole ring, chlorophenyl group, and dimethylmethanimidamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to the target compound exhibited moderate antiproliferative activities against various cancer cell lines with IC50 values typically below 80 μM. Notably, some derivatives demonstrated significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For example, a related compound was shown to induce G2/M phase arrest in MGC-803 cells, highlighting its potential as a therapeutic agent against gastric cancer .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-pyrimidine derivatives is also noteworthy:
- Bactericidal Activity : Recent evaluations revealed that certain derivatives exhibited excellent bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 µg/mL, outperforming standard antibiotics like ciprofloxacin in some cases .
- Fungal Inhibition : The compounds were effective against various fungal strains as well. MIC values against tested fungi ranged between 15.50 and 26.30 µM, indicating significant antifungal properties compared to fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural components:
| Compound | IC50 (µM) | Activity Type | Target |
|---|---|---|---|
| Compound 1 | 3.91 | Anticancer | MCF-7 Cells |
| Compound 2 | 0.53 | Antiproliferative | HCT-116 Cells |
| Compound 3 | 3.84 | Tubulin Inhibition | Various Cancer Cells |
| Compound IV | 0.68 | DNA Gyrase Inhibition | Bacterial Strains |
This table illustrates how modifications in the molecular structure can enhance or diminish biological activity.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of triazolo-pyrimidine derivatives:
- Anticancer Efficacy : A study on a series of triazolo-pyrimidine derivatives indicated that specific substitutions at the phenyl groups significantly affected their anticancer potency. Compounds with electron-withdrawing groups showed enhanced activity against MGC-803 cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of these compounds demonstrated that certain derivatives had comparable or superior activity against bacterial strains compared to traditional antibiotics like ciprofloxacin and fluconazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
